molecular formula C6H13NO4 B8318815 2,2-Dimethoxyethyl glycine

2,2-Dimethoxyethyl glycine

Cat. No. B8318815
M. Wt: 163.17 g/mol
InChI Key: AABKPXLCESPISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524691B2

Procedure details

To a solution of compound 37 (425 mg, 1.43 mmol) dissolved in 20 mL of anhydrous THF in a Parr apparatus for hydrogenation, was added 160 mg of 10% Pd/C, the system was charged with 60 psi of H2, and the bottle was shaken for 2 h. The catalyst was filtered over Celite, washed with 20 mL of ethyl acetate and the combined filtrate was concentrated in vacuo to give 38 (180 mg, 77%). 1H NMR (400 MHz, CDCl3) δ 3.36 (s, 6H), 3.42 (s, 2H), 4.08 (d, J=5.3 Hz, 2H), 4.54 (t, J=5.3 Hz, 1H).
Name
compound 37
Quantity
425 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:20][CH3:21])[CH2:4][N:5](C(OCC1C=CC=CC=1)=O)[CH2:6][C:7]([OH:9])=[O:8]>C1COCC1.[Pd]>[CH3:21][O:20][CH:3]([O:2][CH3:1])[CH2:4][NH:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
compound 37
Quantity
425 mg
Type
reactant
Smiles
COC(CN(CC(=O)O)C(=O)OCC1=CC=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the bottle was shaken for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the system was charged with 60 psi of H2
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered over Celite
WASH
Type
WASH
Details
washed with 20 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CNCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.